

Unveiling Rivulariapeptolides: A Technical Guide to Isolation and Structure Elucidation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Rivulariapeptolides 1155

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This in-depth technical guide details the isolation and structural characterization of Rivulariapeptolides, a novel class of potent serine protease inhibitors. Discovered from the marine cyanobacterium *Rivularia* sp., these cyclodepsipeptides present a promising avenue for therapeutic development. This document provides a comprehensive overview of the cutting-edge native metabolomics workflow, from initial screening to final structure confirmation, offering valuable insights for researchers in natural product discovery and drug development.

Introduction to Rivulariapeptolides

Rivulariapeptolides are a family of non-ribosomally synthesized peptides characterized by a unique cyclic structure and potent inhibitory activity against serine proteases like chymotrypsin. [1][2] Their discovery was facilitated by an innovative native metabolomics approach that integrates non-targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) with native mass spectrometry to detect protein-ligand binding directly from complex mixtures. [2][3] This methodology accelerates the identification of bioactive compounds, bypassing the need for traditional, iterative bioassay-guided fractionation. Four novel Rivulariapeptolides have been identified and characterized: Rivulariapeptolide 1185, 1155, 1121, and 989. [2]

Quantitative Data Summary

The key quantitative data for the isolated Rivulariapeptolides are summarized in the tables below.

Table 1: Physicochemical Properties of Rivulariapeptolides

Compound Name	Molecular Formula	Exact Mass [M+H] ⁺ (m/z)	Mass Error (ppm)
Rivulariapeptolide 1185	C ₆₁ H ₈₈ N ₉ O ₁₅	1186.6400	0.5
Rivulariapeptolide 1155	C ₅₉ H ₈₂ N ₉ O ₁₅	1156.5923	-0.2
Rivulariapeptolide 1121	C ₅₆ H ₈₄ N ₉ O ₁₅	1122.6080	-0.1
Rivulariapeptolide 989	C ₅₀ H ₆₉ N ₈ O ₁₃	989.4978	-0.1

Data sourced from Reher et al., 2022.[\[2\]](#)

Table 2: Biological Activity of Rivulariapeptolides and Related Compounds

Compound	Target Protease	IC ₅₀ (nM)
Rivulariapeptolide 1185 (1)	Chymotrypsin	13.17 ± SD
Rivulariapeptolide 1155 (2)	Elastase	Most Potent
Molassamide (5)	Proteinase K	Second Most Potent
Molassamide B (6)	Chymotrypsin	24.65 ± SD

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Data is presented as mean ± standard deviation (n=3). "Most Potent" and "Second Most Potent" are relative comparisons within the study. Data sourced from Reher et al., 2022.[\[2\]](#)

Experimental Protocols

This section provides a detailed overview of the methodologies employed in the isolation and structure elucidation of Rivulariapeptolides.

Native Metabolomics Screening

The initial screening for chymotrypsin inhibitors was performed using a scalable native metabolomics approach.^{[2][4]}

- Sample Preparation: A crude methanolic extract of *Rivularia* sp. was prepared.
- Chromatography: The extract was separated using ultra-high-performance liquid chromatography (UHPLC) with a C18 core-shell microflow column (Kinetex C18, 150 x 1 mm, 1.8 µm particle size).^[2]
 - Mobile Phase A: Water + 0.1% Formic Acid
 - Mobile Phase B: Acetonitrile + 0.1% Formic Acid
 - Gradient: A linear gradient from 5-50% B over 4 minutes, then to 99% B over 1 minute, followed by a 2-minute wash at 99% B and a 3-minute re-equilibration at 5% B.^[2]
 - Flow Rate: 150 µL/min.^[2]
- Native Mass Spectrometry:
 - Post-column, the eluent pH was adjusted to "native-like" conditions using a make-up pump infusing ammonium acetate.^[2]
 - The target protein, chymotrypsin, was infused orthogonally into the electrospray ionization (ESI) source.^[4]
 - Protein-ligand complexes were detected by Fourier-transform mass spectrometry (FT-MS). The mass difference between the apo-protein and the complex indicated the molecular weight of the binding ligand.^[2]

Mass Spectrometry-Guided Isolation

Compounds identified as binders in the native metabolomics screen were targeted for isolation.

- Solid-Phase Extraction (SPE): The crude extract was fractionated using SPE to separate compounds based on polarity.[2]
- Preparative High-Performance Liquid Chromatography (HPLC): The targeted fractions from SPE were subjected to preparative HPLC to isolate the pure compounds. The selection of fractions for purification was guided by the protein-ligand complex ratios observed in the native metabolomics experiment.[2]

Structure Elucidation

A combination of high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy was used to determine the planar structures and stereochemistry of the isolated compounds.

- High-Resolution Tandem Mass Spectrometry (MS/MS):
 - High-resolution MS/MS data was acquired to determine the molecular formula and obtain fragmentation patterns.
 - Computational tools such as SIRIUS and ZODIAC were used to predict molecular formulas from the exact mass.[5]
 - CANOPUS was employed to classify the MS/MS spectra, which indicated a 'cyclic depsipeptide' structure.[5]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - A suite of 1D (^1H) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments were conducted to elucidate the planar structure, including the amino acid sequence and the connectivity of the residues.[4] The relative configuration of stereocenters was determined through NOESY and HMBC experiments.[2]
- Advanced Marfey's Method:
 - To determine the absolute configuration of the amino acid residues, the isolated compounds were hydrolyzed to their constituent amino acids.[3]

- The amino acid hydrolysate was then derivatized with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA or Marfey's reagent).[3]
- The resulting diastereomeric derivatives were analyzed by UHPLC-MS and compared to authentic standards to assign the L or D configuration to each amino acid.[3]

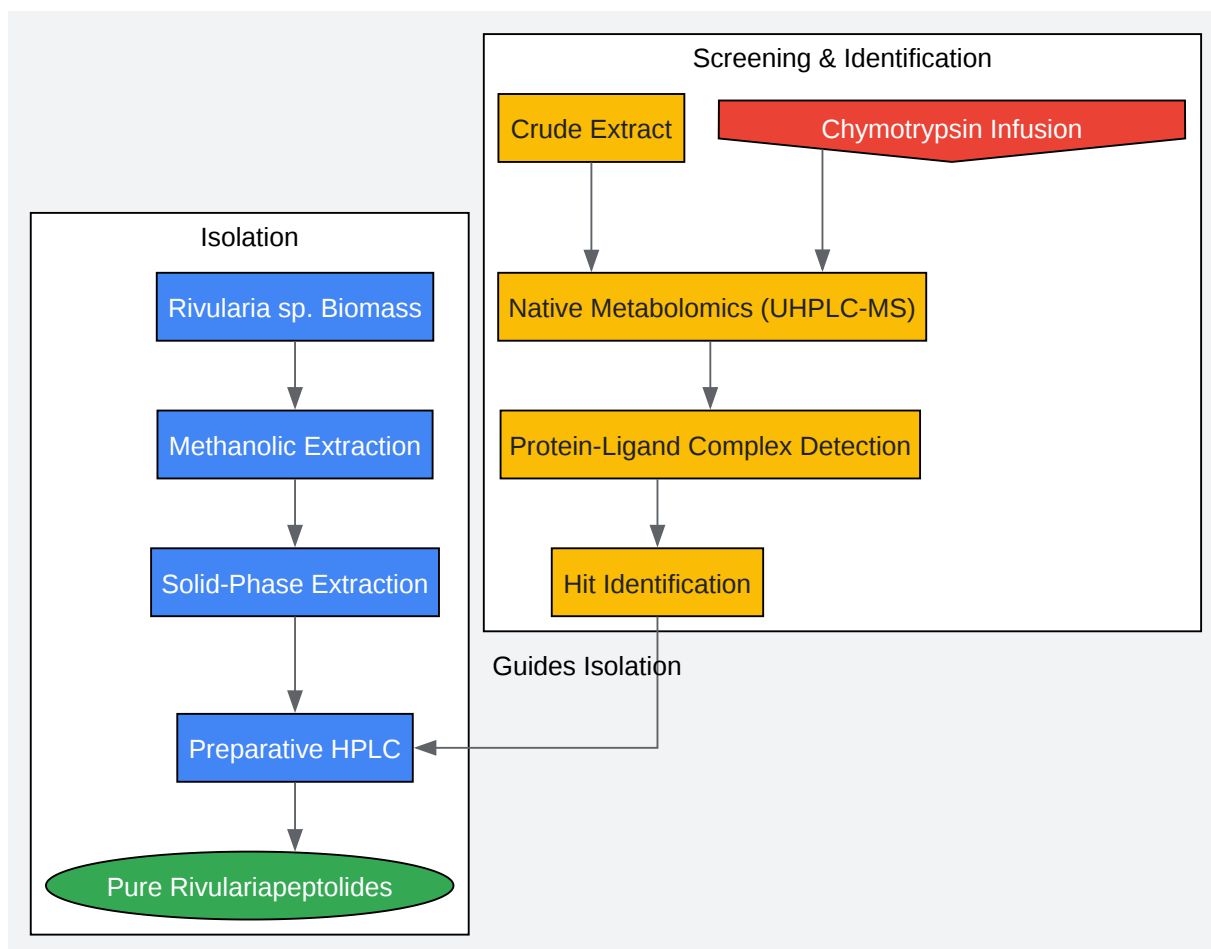
Protease Inhibition Assay

The biological activity of the purified compounds was confirmed using an orthogonal fluorescence-based assay.[2]

- The inhibitory activity of the purified Rivulariapeptolides against chymotrypsin, elastase, and proteinase K was measured.[2]
- The assay was performed under conditions mimicking the native mass spectrometry setup to ensure the biological relevance of the initial screen.[2]
- IC₅₀ values were determined by measuring the reduction in fluorescence of a substrate upon enzymatic cleavage in the presence of varying concentrations of the inhibitor.

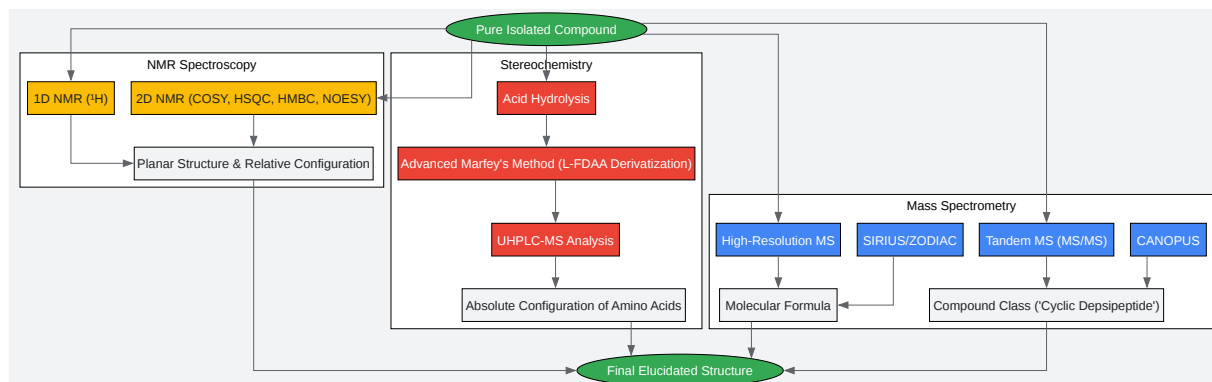
Visualizations

The following diagrams illustrate the key workflows and logical relationships in the discovery and characterization of Rivulariapeptolides.



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Caption: High-level experimental workflow for the isolation of Rivulariapeptolides.



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Caption: Workflow for the structure elucidation of Rivulariapeptolides.

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- To cite this document: BenchChem. [Unveiling Rivulariapeptolides: A Technical Guide to Isolation and Structure Elucidation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15576605#isolation-and-structure-elucidation-of-rivulariapeptolides]

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